molecular formula C25H26F3N3O3S B2605557 (E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-methoxybenzoate CAS No. 318239-32-6

(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-methoxybenzoate

Cat. No.: B2605557
CAS No.: 318239-32-6
M. Wt: 505.56
InChI Key: RRYWSZOUYSRHBO-IPPBACCNSA-N
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Description

The compound “(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-methoxybenzoate” (hereafter referred to as Compound A) is a pyrazole-derived molecule featuring a trifluoromethyl group at position 3, a methyl group at position 1, and a sulfanyl-linked 4-tert-butylbenzyl substituent at position 5 of the pyrazole ring. The E-configuration of the methylideneamino group at position 4 connects the pyrazole core to a 4-methoxybenzoate ester ().

Properties

IUPAC Name

[(E)-[5-[(4-tert-butylphenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N3O3S/c1-24(2,3)18-10-6-16(7-11-18)15-35-22-20(21(25(26,27)28)30-31(22)4)14-29-34-23(32)17-8-12-19(33-5)13-9-17/h6-14H,15H2,1-5H3/b29-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYWSZOUYSRHBO-IPPBACCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=NN2C)C(F)(F)F)C=NOC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=NN2C)C(F)(F)F)/C=N/OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-methoxybenzoate, with the CAS number 318239-34-8, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22Cl2F3N3O2SC_{24}H_{22}Cl_{2}F_{3}N_{3}O_{2}S, with a molecular weight of 544.42 g/mol. The structure features a pyrazole ring substituted with trifluoromethyl and a sulfanyl group, which is believed to contribute to its biological activity.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC24H22Cl2F3N3O2S
Molecular Weight544.42 g/mol
CAS Number318239-34-8
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A related compound demonstrated an IC50 value of 25 µM against breast cancer cells, suggesting potential effectiveness for this compound as well .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The sulfanyl group present in this compound may enhance its anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies have reported that similar compounds reduced TNF-alpha levels in macrophages by up to 50% .

The proposed mechanism of action involves the modulation of signaling pathways associated with apoptosis and inflammation. The trifluoromethyl group enhances the lipophilicity, allowing better membrane penetration, which may facilitate interaction with target proteins involved in these pathways.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their effects on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against lung and breast cancer cells, with mechanisms involving caspase activation and mitochondrial dysfunction .

Case Study 2: Anti-inflammatory Properties
A study focused on the anti-inflammatory effects of sulfanyl-containing compounds demonstrated that they could significantly reduce edema in animal models when administered at doses of 10 mg/kg. The study highlighted the importance of the sulfanyl moiety in mediating these effects through inhibition of NF-kB signaling pathways .

Scientific Research Applications

The compound (E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-methoxybenzoate , with CAS number 318239-34-8, presents interesting applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

The molecular formula of this compound is C25H26F3N3O3SC_{25}H_{26}F_{3}N_{3}O_{3}S with a molecular weight of approximately 505.55 g/mol. The structure features a pyrazole ring, a sulfanyl group, and trifluoromethyl substituents, which contribute to its chemical reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds containing pyrazole rings exhibit significant anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and exert therapeutic effects. In vitro studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that this compound may also possess similar properties.

Anti-inflammatory Properties

The structural characteristics of this compound suggest potential anti-inflammatory activity. Pyrazole derivatives have been documented to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. This could be relevant for conditions such as arthritis or other inflammatory diseases.

Antimicrobial Activity

The sulfanyl group in the compound may enhance its antimicrobial efficacy. Studies on related pyrazole derivatives have demonstrated activity against various bacterial strains, indicating that this compound could be explored for its potential as an antimicrobial agent.

Synthesis of Functional Materials

The unique chemical structure allows for the potential synthesis of functional materials. The compound can be used as a precursor in the development of novel polymers or coatings with specific properties, such as increased thermal stability or enhanced mechanical strength.

Photonic Applications

Due to the presence of aromatic systems and fluorinated groups, this compound may exhibit interesting optical properties. Research into fluorinated compounds has shown promise in photonic applications, including sensors and light-emitting devices.

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting the potential of this compound as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory agents, researchers synthesized several pyrazole derivatives and tested them for COX inhibition. The results suggested that compounds with similar moieties to the target compound showed significant inhibition of COX-2 activity, leading to reduced inflammation markers in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A shares structural motifs with several pyrazole-based analogs, as detailed below:

Compound Key Substituents Molecular Weight (g/mol) Functional Groups Notable Properties References
Compound A 4-tert-butylbenzylsulfanyl, 4-methoxybenzoate ~550 (estimated) Pyrazole, trifluoromethyl, sulfanyl, methoxybenzoate High lipophilicity (tert-butyl, trifluoromethyl); potential stability via hydrogen bonding
(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate 4-tert-butylbenzoate, 4-chlorophenyl ~370 (estimated) Benzoate, chlorophenyl Lower molecular weight; chloro substituent may enhance electrophilicity
5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime 4-bromophenylsulfanyl, 4-fluorobenzyloxime ~500 (estimated) Pyrazole, bromophenyl, oxime, fluorobenzyl Bromine increases molecular weight; oxime group may influence bioavailability
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate 4-methylphenylsulfanyl, 3,4-dimethylbenzoate ~465 (reported) Pyrazole, dimethylbenzoate, methylphenylsulfanyl Methyl groups reduce steric hindrance; lower lipophilicity compared to Compound A
Metsulfuron methyl ester Methylsulfonyl, 4-methoxy-6-methyltriazinyl ~381 (reported) Triazine, sulfonyl, methoxy Herbicidal activity; sulfonyl-triazine backbone enhances solubility in polar media

Key Findings:

Lipophilicity and Steric Effects: Compound A’s 4-tert-butylbenzylsulfanyl and trifluoromethyl groups contribute to higher lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups in metsulfuron methyl ester) . This property may enhance membrane permeability but reduce aqueous solubility.

Synthetic Accessibility :

  • Compound A’s synthesis likely parallels methods for related pyrazole derivatives. For example, describes HBTU/DIPEA-mediated coupling for amide formation, while highlights Suzuki-Miyaura cross-coupling for aryl boronic acids. The tert-butyl and sulfanyl groups may require protective strategies to avoid side reactions.

Bioactivity and Applications: While direct bioactivity data for Compound A is absent, structurally related compounds exhibit diverse applications. For instance, metsulfuron methyl ester () is a herbicide, and pyrazole-sulfonamide derivatives () show diuretic activity.

Crystallographic and Computational Insights :

  • Tools like SHELX () and ORTEP () are widely used for crystallographic analysis of similar compounds. If Compound A’s crystal structure were resolved, these programs could elucidate conformational preferences influenced by the tert-butyl and methoxy groups.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols, including:

  • Microwave-assisted condensation : For constructing the pyrazole core, as demonstrated in analogous compounds (e.g., 3-arylpyrazole derivatives via microwave-mediated reactions) .
  • Cu(II)-mediated dehydrogenation : To stabilize conjugated systems, as seen in Cu(II)-catalyzed cascade reactions for similar sulfanyl-containing compounds .
  • Key intermediates : 5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole and 4-methoxybenzoyl chloride. Purification often employs column chromatography and recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the imine bond, as validated for structurally similar triazole and pyrazole derivatives .
  • NMR spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR identify substituent environments (e.g., trifluoromethyl groups and methoxy signals) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What purification techniques are recommended post-synthesis?

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) isolates intermediates .
  • Recrystallization : Methanol or ethanol solvents refine final products, ensuring >95% purity .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological activity mechanisms, particularly receptor interactions?

  • In vitro receptor-binding assays : Screen against GPCRs (e.g., cannabinoid receptors) using radioligand displacement, as shown for 1,5-diarylpyrazole analogs .
  • Molecular docking : Predict binding affinities using software like AutoDock, leveraging structural data from crystallography .
  • Functional assays : Measure downstream signaling (e.g., cAMP modulation) to confirm agonism/antagonism .

Q. What methodologies are recommended for analyzing stability under environmental conditions?

  • Accelerated degradation studies : Expose the compound to UV light, humidity, and varying pH (4–9) while monitoring degradation via HPLC .
  • Metabolic stability assays : Use liver microsomes (human/rat) to identify major metabolites and half-life .

Q. How can discrepancies in reported bioactivity data be resolved?

  • Reproducibility studies : Standardize assay conditions (e.g., cell lines, incubation times) across labs .
  • Meta-analysis : Compare data from structurally analogous compounds (e.g., trifluoromethylpyrazoles) to identify trends .
  • Dose-response validation : Test activity across a broader concentration range to rule out assay-specific artifacts .

Q. What computational approaches are suitable for predicting physicochemical properties?

  • Density Functional Theory (DFT) : Calculate lipophilicity (logP) and pKa, critical for pharmacokinetic profiling .
  • Molecular dynamics simulations : Model membrane permeability and solvation effects .

Q. How to design experiments assessing the pharmacokinetic profile?

  • In vitro ADME : Use Caco-2 cell monolayers to predict intestinal absorption .
  • In vivo studies : Administer the compound to rodent models and quantify plasma levels via LC-MS/MS .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) .
  • Safety Protocols : Follow guidelines for sulfonamide handling, including waste segregation and PPE .

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